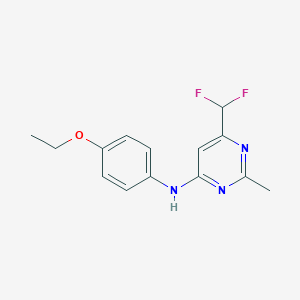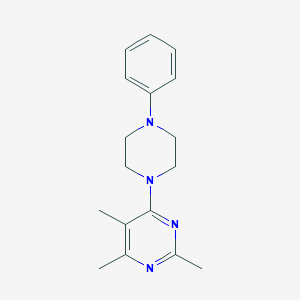
6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine, also known as DFMEPM, is a synthetic compound that has been studied for its various biochemical and physiological effects. It is a member of the pyrimidine family of compounds, which are known for their potential therapeutic applications. DFMEPM has shown promise in a number of research studies, as it has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Scientific Research Applications
6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, it has been investigated for its ability to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. It has also been studied for its potential as an anti-diabetic agent, as it has been found to reduce glucose levels in diabetic mice.
Mechanism of Action
6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory compounds, such as prostaglandins. By inhibiting the activity of COX-2, 6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine can reduce inflammation and pain.
Biochemical and Physiological Effects
6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as inhibit the growth of certain bacteria. In addition, it has been found to reduce glucose levels in diabetic mice, and it has been studied for its potential as an anti-diabetic agent. Furthermore, it has been found to have anti-cancer and neuroprotective effects, as well as the ability to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be produced in a two-step process. In addition, it has been found to have a number of therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. However, it is important to note that 6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine has not been approved for clinical use, so its safety and efficacy in humans has not been established.
Future Directions
There are a number of potential future directions for 6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine. One possibility is to further investigate its potential as an anti-diabetic agent, as it has been found to reduce glucose levels in diabetic mice. In addition, further research could be conducted to investigate its potential as an anti-cancer and neuroprotective agent, as well as its ability to inhibit the growth of certain bacteria. Furthermore, studies could be conducted to investigate the safety and efficacy of 6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine in humans, as it has not yet been approved for clinical use.
Synthesis Methods
6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine can be synthesized by a two-step process. In the first step, the starting material, 4-chloro-2-methylpyrimidine, is reacted with ethoxyphenyl isocyanate in the presence of a base, such as triethylamine. This reaction produces the intermediate, 4-chloro-2-methyl-6-ethoxyphenylpyrimidine, which is then reacted with difluoromethyl iodide in the presence of a base, such as potassium carbonate, to produce the final product, 6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine.
properties
IUPAC Name |
6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O/c1-3-20-12-7-5-4-6-10(12)19-13-8-11(14(15)16)17-9(2)18-13/h4-8,14H,3H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHIZWNLDIXXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=NC(=C2)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6457476.png)
![N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B6457492.png)



![6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B6457524.png)
![6-(difluoromethyl)-2-methyl-N-[2-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B6457530.png)

![4-[4-(2-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B6457556.png)
![3-cyclopropyl-1-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6457559.png)
![3-phenyl-1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B6457563.png)
![3-phenyl-1-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B6457565.png)
![4-tert-butyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6457571.png)
